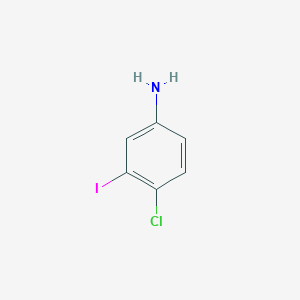

4-Chloro-3-iodoaniline

Descripción

Significance of Halogenated Aromatic Amines in Chemical Sciences

Halogenated aromatic amines, a class of compounds that includes halogen-substituted anilines, are fundamental building blocks in modern chemical sciences. nih.gov Aniline (B41778), the simplest aromatic amine, and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their bioactivity and the relative ease of functionalization. nih.govwikipedia.org The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the aromatic ring is a critical strategy used to modulate the physical, chemical, and biological properties of the molecule. nih.gov

These compounds serve as crucial intermediates in the industrial manufacturing of a vast array of products, including dyes, polymers, agrochemicals, and, most notably, pharmaceuticals. science.govimrpress.com In synthetic organic chemistry, aryl halides are indispensable precursors for a variety of powerful carbon-carbon bond-forming reactions, such as cross-coupling chemistries. nih.gov The process of halogenation can enhance the bioactivity of organic compounds; for instance, halogenated aniline derivatives have demonstrated effectiveness against various multidrug-resistant pathogens. nih.gov Furthermore, the specific placement of halogens can influence intermolecular interactions, such as halogen bonding, which is increasingly being exploited in crystal engineering and the design of new materials. acs.orgacs.org

Research Landscape of 4-Chloro-3-iodoaniline and Related Derivatives

The research landscape for this compound is primarily centered on its utility as a synthetic intermediate for constructing more complex molecules with desired functionalities. As a di-halogenated aniline, it offers distinct reactive sites for sequential and regioselective chemical transformations. The presence of both chlorine and iodine atoms, each with different reactivities in cross-coupling reactions, makes it a versatile building block.

Research involving this compound and its derivatives often falls into the domain of medicinal chemistry and materials science. For example, substituted anilines are used to prepare antagonists for cellular signaling pathways, such as the Hedgehog signaling pathway, which is implicated in certain types of cancer. chemicalbook.com Specifically, 4-Chloro-3-(2-pyridinyl)benzenamine, a derivative of 4-chloroaniline (B138754), is a reagent for preparing smoothened (Smo) antagonists. chemicalbook.com The synthesis of chiral iodoaniline-based catalysts for asymmetric reactions, such as the α-functionalization of ketones, represents another active area of research where such scaffolds are employed. acs.org The strategic placement of different halogens on the aniline ring is crucial for fine-tuning the electronic and steric properties of catalysts and drug candidates.

Scope and Research Objectives Pertaining to this compound

The primary objective of this article is to provide a focused and scientifically detailed overview of the chemical compound this compound. The scope is strictly limited to its fundamental chemical identity, properties, and its established role as an intermediate in chemical synthesis and research. This document will detail its known chemical and physical characteristics and situate the compound within the broader context of halogenated aniline research. The content will not extend to application-specific details such as dosage, administration, or comprehensive safety profiles, adhering to a purely chemical and research-oriented perspective.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below, based on publicly available chemical data. nih.govbiosynth.comsigmaaldrich.com

| Property | Value | Source |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| CAS Number | 573764-31-5 | nih.govbiosynth.com |

| Molecular Formula | C₆H₅ClIN | nih.govbiosynth.com |

| Molecular Weight | 253.47 g/mol | nih.govbiosynth.com |

| Physical Form | Pale-yellow to Yellow-brown to Brown to Black Solid | sigmaaldrich.com |

| Boiling Point | 322.3 °C | biosynth.com |

| InChI Key | AWJWTZAGRWNBFC-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-3-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClIN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJWTZAGRWNBFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619242 | |

| Record name | 4-Chloro-3-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573764-31-5 | |

| Record name | 4-Chloro-3-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 Chloro 3 Iodoaniline and Its Precursors

Established Synthetic Pathways for 4-Chloro-3-iodoaniline

The synthesis of this compound can be approached through several established routes, each with distinct advantages and challenges related to precursor availability, reaction efficiency, and control of isomer formation.

Halogenation Strategies and Regioselectivity Control

Direct halogenation of an aniline (B41778) derivative is a primary strategy for synthesizing this compound. The key challenge lies in controlling the regioselectivity—the precise position at which the iodine atom is introduced onto the 4-chloroaniline (B138754) precursor. The existing amino (NH₂) and chloro (Cl) groups on the aromatic ring direct incoming electrophiles, making the synthesis of the specific 3-iodo isomer a non-trivial task.

One common approach involves the direct iodination of 4-chloroaniline using an iodinating agent. Research into the regioselective iodination of aryl amines has explored various reagents to control the position of iodination. For example, the use of 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate (DBDABCODCI) has been investigated. In a test reaction, treating 4-chloroaniline with this reagent in a mixture of dichloromethane/methanol (CH₂Cl₂/MeOH) with sodium bicarbonate (NaHCO₃) as a base yielded 4-chloro-2-iodoaniline (B181669), demonstrating the challenge of achieving substitution at the C3 position. ajol.inforesearchgate.net

To achieve different regioselectivity, other systems have been developed. The use of elemental iodine (I₂) activated by silver salts offers another pathway. The iodination of chlorinated aromatic compounds using reagents like silver sulfate (B86663) (Ag₂SO₄)/I₂ and silver hexafluoroantimonate (AgSbF₆)/I₂ can provide access to various iodoarenes. uky.edunih.gov While these methods have been applied to various chlorinated anilines, the yields and regioselectivity can be moderate and are highly dependent on the solvent and the specific silver salt used. uky.edu For instance, the iodination of 3,5-dichloroaniline (B42879) with Ag₂SO₄/I₂ showed good conversion but resulted in the formation of diiodinated byproducts. uky.edu The solvent polarity can also be a determining factor; direct iodination of anilines with N-iodosuccinimide (NIS) in polar solvents like DMSO tends to favor the para-iodinated product. thieme-connect.com

| Reagent System | Substrate | Product(s) | Yield | Key Finding | Citation |

| DBDABCODCI, NaHCO₃ | 4-Chloroaniline | 4-Chloro-2-iodoaniline | 70% | Demonstrates high selectivity for the ortho position (C2) over the target meta position (C3). | ajol.inforesearchgate.net |

| Ag₂SO₄/I₂ | 3,5-Dichloroaniline | 3,5-Dichloro-4-iodoaniline and diiodinated products | 66% | Shows para-selectivity relative to the amino group, but can lead to multiple iodinations. | uky.edu |

| NIS | Anilines | p-Iodinated anilines | >99% regioselectivity | Solvent polarity is critical; polar solvents strongly direct iodination to the para position. | thieme-connect.com |

Reductive Deamination Approaches

Reductive deamination is a powerful synthetic strategy that involves introducing an amino group to direct the synthesis and subsequently removing it. scispace.com This multi-step approach can overcome the regioselectivity challenges of direct halogenation by allowing for the synthesis of specific isomers that are otherwise difficult to access.

While not a direct synthesis of this compound, a well-documented example of this method is the synthesis of 1-bromo-3-chloro-5-iodobenzene (B84608) from 4-bromo-2-chloro-6-iodoaniline. acs.orged.gov In this process, the precursor tri-halogenated aniline undergoes reductive deamination using isoamyl nitrite (B80452) in a solvent such as N,N-dimethylformamide (DMF). acs.orgresearchgate.net This reaction effectively removes the amino group, replacing it with a hydrogen atom, and has been reported to achieve yields greater than 75%. acs.orgsmolecule.com This methodology highlights a route where a precursor with a different substitution pattern could potentially be synthesized and then converted to the desired this compound structure by removing a strategically placed amino group.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. organic-chemistry.org This approach is valued in medicinal and combinatorial chemistry for its ability to rapidly generate complex molecules in an atom-economical and environmentally friendly manner.

While a specific MCR for the direct synthesis of this compound is not prominently detailed in the literature, the strategy has been successfully applied to the synthesis of related heterocyclic structures using halogenated anilines as starting materials. For example, a one-pot, three-component reaction of 2-iodoaniline (B362364), various aldehydes, and elemental sulfur has been used to produce 2-substituted benzothiazoles. researchgate.net This reaction demonstrates the potential of using iodoaniline precursors in MCRs to build complex molecular architectures. The development of a similar MCR could provide a novel and efficient pathway to this compound or its derivatives.

Novel Catalytic Systems in this compound Synthesis

Recent advances in catalysis offer promising avenues for improving the synthesis of halogenated anilines, including this compound. These novel systems aim to enhance reaction rates, improve selectivity, and utilize milder, more sustainable conditions.

Metal-Organic Framework (MOF) Catalysis in Halogenated Aniline Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.orgnih.gov Their high surface area, tunable pore sizes, and well-defined active sites make them highly effective heterogeneous catalysts for a variety of organic transformations. nih.govfrontiersin.org

In the context of halogenated aniline synthesis, MOFs have shown significant promise. They can be used as catalysts for the hydrogenation of halogenated nitrobenzenes, which are common precursors to anilines. For instance, palladium nanoparticles encapsulated within a MOF (Pd@MIL-101-F3) have been used for the selective hydrogenation of various halogenated nitrobenzenes to their corresponding anilines. acs.org Furthermore, MOFs themselves can act as catalysts for halogenation. An iron-based MOF, MIL-88A, has been reported as a green catalyst for the halogenation of aromatic compounds like aniline and naphthalene. researchgate.net The use of MOFs as catalysts provides advantages such as high efficiency, reusability, and the potential for size- and shape-selective reactions due to their porous structure. frontiersin.org

| MOF Catalyst | Reaction Type | Application | Key Finding | Citation |

| Pd@MIL-101-F3 | Selective Hydrogenation | Conversion of halogenated nitrobenzenes to halogenated anilines. | Demonstrates the use of MOFs as supports for metal nanoparticles in precursor synthesis. | acs.org |

| MIL-88A(Fe) | Halogenation | Halogenation of aromatic compounds (e.g., aniline). | Functions as an environmentally friendly and reusable catalyst for direct halogenation. | researchgate.net |

| UiO-66 (Ce) | Aerobic Oxidation | Oxidation of benzyl (B1604629) amines to imines. | Highlights the role of coordinatively unsaturated metal sites in MOFs as Lewis acid catalysts. | nih.govfrontiersin.org |

Other Transition Metal-Catalyzed Syntheses

Beyond MOFs, various other transition metal catalysts, particularly those based on palladium, are instrumental in modern organic synthesis and offer powerful tools for preparing and functionalizing halogenated anilines. arabjchem.org These methods can provide access to complex molecules under mild conditions with high selectivity.

Palladium-catalyzed C–H activation has emerged as a transformative strategy to overcome the inherent regioselectivity biases of traditional electrophilic aromatic substitution. smolecule.com This approach allows for the direct halogenation of C-H bonds at positions that are typically unreactive, such as the meta position. For example, Pd(II) catalysts have been used for the meta-bromination and chlorination of anilines with high yields. smolecule.com A similar strategy could conceivably be developed for the meta-iodination of 4-chloroaniline.

Furthermore, the iodo-substituent in this compound makes it a valuable intermediate for transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions. chim.it These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of more complex molecular structures from the iodoaniline building block. For instance, 2-iodoaniline can be used as a precursor in palladium-catalyzed intramolecular C-H heteroarylation to construct fused tricyclic systems. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a critical aspect of modern chemical manufacturing, aiming to reduce the environmental impact of its production. Research in this area focuses on the use of safer solvents, alternative reagents, and catalytic methods to improve the sustainability of the synthesis.

One of the primary green approaches involves the direct, regioselective iodination of anilines using environmentally benign reagents and conditions. For instance, methodologies developed for related isomers, such as 3-chloro-4-iodoaniline (B146847), offer a blueprint for greener syntheses of this compound. A notable method utilizes a combination of iodine and iodic acid in polyethylene (B3416737) glycol (PEG-400), a recyclable and non-toxic solvent, to achieve iodination of reactive aromatic compounds. researchgate.net This system avoids the use of hazardous solvents and harsh reagents typically associated with classical iodination methods. researchgate.net

Another significant green strategy is the use of solid acid catalysts, which can be easily recovered and reused, minimizing waste. For the iodination of 3-chloroaniline (B41212), a sulphated ceria-zirconia (SO₄²⁻/CexZr₁-xO₂) catalyst in PEG-400 has been shown to be effective. This approach highlights the potential for developing similar catalytic systems for the synthesis of this compound, which would offer advantages in terms of catalyst recyclability and process simplification.

The choice of oxidant in iodination reactions is also a key consideration for green chemistry. Traditional methods often employ oxidants that produce toxic byproducts. Eco-friendly alternatives, such as sodium percarbonate (a source of hydrogen peroxide), have been successfully used for the oxidative iodination of various aromatic compounds. mdpi.com The use of urea-hydrogen peroxide (UHP) as an oxidant is another green alternative that has been explored. mdpi.com Applying these mild and safe oxidants to the synthesis of this compound could significantly improve the environmental profile of the process.

Furthermore, the use of water as a solvent in organic synthesis is a cornerstone of green chemistry. Research on iron(III) chloride-catalyzed reactions of 2-iodoaniline in water demonstrates the feasibility of conducting transformations on iodoanilines in aqueous media. rsc.org This approach not only eliminates the need for volatile organic compounds (VOCs) but also simplifies product isolation.

Efforts to make synthetic methods more environmentally friendly also include optimizing reaction conditions to reduce the number of reagents required. For example, in the synthesis of chiral iodoaniline-based catalysts, reducing the equivalents of reagents like m-chloroperoxybenzoic acid (mCPBA) is a key step towards a greener process. acs.org This principle of atom economy is directly applicable to the synthesis of this compound, where minimizing waste is a primary goal.

The following table summarizes various green chemistry approaches applicable to the synthesis of iodoanilines, including this compound.

| Green Chemistry Principle | Reagent/Catalyst System | Solvent | Advantages |

| Benign Solvents | Iodine (I₂) and Iodic Acid (HIO₃) | Polyethylene Glycol (PEG-400) | Recyclable solvent, avoids hazardous materials. researchgate.net |

| Reusable Catalysts | Sulphated Ceria-Zirconia | Polyethylene Glycol (PEG-400) | Catalyst is recoverable and reusable, simplifying the process. |

| Eco-friendly Oxidants | Sodium Percarbonate | Acetic Acid | Utilizes a safer oxidant, reducing toxic byproducts. mdpi.com |

| Aqueous Media | Iron(III) Chloride (FeCl₃) | Water | Eliminates volatile organic compounds, simplifies isolation. rsc.org |

| Atom Economy | N/A | N/A | Reducing equivalents of reagents minimizes waste. acs.org |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 Chloro 3 Iodoaniline

Nucleophilic Substitution Reactions Involving 4-Chloro-3-iodoaniline

The reactivity of this compound in nucleophilic substitution reactions is influenced by the presence of two halogen substituents, chlorine and iodine, on the aniline (B41778) ring. Generally, halogenoarenes are less reactive towards nucleophilic substitution than halogenoalkanes. savemyexams.com This reduced reactivity is attributed to the partial double-bond character of the carbon-halogen bond, which arises from the interaction of a lone pair of electrons on the halogen with the π system of the benzene (B151609) ring, strengthening the bond. savemyexams.com

In di-substituted haloanilines like this compound, the relative reactivity of the C-Cl and C-I bonds is a key consideration. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making the iodine atom a better leaving group. libretexts.org Consequently, nucleophilic substitution reactions are expected to preferentially occur at the C-3 position (the site of the iodine atom).

The amino group (-NH2) is an activating group, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. However, for nucleophilic aromatic substitution (SNAr), electron-withdrawing groups are typically required to stabilize the negatively charged intermediate (Meisenheimer complex). In the absence of strong electron-withdrawing groups, the conditions required for nucleophilic substitution on this compound are generally harsh.

Studies on related haloanilines and other activated aromatic systems provide insights into potential reaction pathways. For instance, acid-promoted amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various anilines has been investigated. nih.govpreprints.orgpreprints.org In these reactions, the aniline acts as the nucleophile. nih.govpreprints.orgpreprints.org It was observed that ortho-chloro and ortho-iodo substituted anilines lead to a lower reaction rate, suggesting that steric hindrance and the electronic properties of the substituents on the aniline nucleophile play a crucial role. nih.govpreprints.orgpreprints.org While these studies focus on the aniline as the nucleophile, they underscore the general principles governing the reactivity of haloanilines in nucleophilic substitution processes.

Cross-Coupling Reaction Pathways with this compound as a Substrate

This compound is a valuable substrate for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grthieme-connect.demdpi.com The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are widely used in organic synthesis. mdpi.comacs.org In the context of this compound, the greater reactivity of the C-I bond compared to the C-Cl bond allows for site-selective transformations.

The Sonogashira coupling , which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is catalyzed by a palladium complex, typically with a copper(I) co-catalyst and an amine base. organic-chemistry.org When this compound is used as the substrate, the reaction is expected to occur selectively at the C-I bond. Research on the Sonogashira coupling of various iodoanilines has shown that these reactions proceed efficiently. researchgate.netacs.orggoogle.com For instance, the coupling of 3-iodoaniline (B1194756) with phenylacetylene (B144264) has been reported to yield the corresponding product, demonstrating the feasibility of this transformation. acs.org The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. acs.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. organic-chemistry.org This reaction is a versatile method for synthesizing arylamines. acs.orgorganic-chemistry.org When this compound is subjected to Buchwald-Hartwig amination conditions with a suitable amine, selective amination at the C-3 position is anticipated due to the higher reactivity of the C-I bond. The choice of phosphine (B1218219) ligand is crucial for the efficiency of the Buchwald-Hartwig reaction. organic-chemistry.org For example, 3-chloro-4-iodoaniline (B146847) has been utilized in Buchwald-Hartwig amination reactions to synthesize more complex aniline derivatives.

Ullmann-Type Amination Mechanisms with Iodoaniline Derivatives

The Ullmann reaction and its modern variations are copper-catalyzed methods for forming C-C, C-N, C-O, and C-S bonds. organic-chemistry.orgresearchgate.net The Ullmann-type amination involves the coupling of an aryl halide with an amine in the presence of a copper catalyst. researchgate.net These reactions often require high temperatures, but the development of new ligand systems has allowed for milder reaction conditions. mdpi.com

When an iodoaniline derivative like this compound is used in an Ullmann-type amination, the reaction mechanism generally involves the coordination of the copper catalyst to the amine and the aryl halide. mdpi.com The generally accepted mechanism for the Ullmann–Goldberg coupling reaction suggests that a Cu(I) complex initially coordinates with a diamine ligand, followed by coordination with the amide, leading to the formation of a copper-amidate complex. mdpi.com The reaction then proceeds via oxidative addition of the aryl halide to the copper center, followed by reductive elimination to form the C-N bond and regenerate the catalyst.

Studies on the Ullmann-type coupling of 2-iodoaniline (B362364) have shown that these reactions can lead to the formation of cyclic products through subsequent intramolecular condensation. semanticscholar.org The reactivity in Ullmann-type reactions is influenced by the nature of the substituents on both the aryl halide and the amine.

Other Metal-Mediated Coupling Reactions

Besides palladium and copper, other transition metals can also mediate cross-coupling reactions. eie.grthieme-connect.deresearchgate.net Nickel-catalyzed cross-coupling reactions, for example, have emerged as a powerful alternative to palladium-catalyzed transformations. mdpi.com The general mechanism for transition-metal-catalyzed cross-coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

For this compound, the selectivity of these reactions is governed by the relative ease of oxidative addition of the metal catalyst into the C-I versus the C-Cl bond. The C-I bond, being weaker, is the preferred site for oxidative addition. This allows for the selective introduction of various functional groups at the C-3 position, leaving the C-4 chloro-substituent intact for potential further transformations.

Photochemical Reactivity of this compound and Related Haloanilines

The photochemical behavior of haloanilines is characterized by the cleavage of the carbon-halogen bond upon absorption of UV light. acs.orgacs.orgresearchgate.net The specific reaction pathway, whether homolytic or heterolytic cleavage, is influenced by the nature of the halogen, the solvent, and the electronic properties of the molecule. acs.orgacs.org

Carbon-Iodine Bond Photodissociation Mechanisms

For iodoanilines, the carbon-iodine bond is particularly susceptible to photodissociation. dtic.mil Upon UV irradiation, the C-I bond can undergo homolytic cleavage to generate a phenylaminyl radical and an iodine atom. dtic.milresearcher.life This process has been observed for 4-iodoaniline (B139537) adsorbed on GaN surfaces, where UV radiation promotes the dissociation of the C-I bond. dtic.mil

The photodissociation process can be initiated by direct excitation of the haloaniline molecule. dtic.mil Studies on the photochemistry of 4-haloanilines have shown that the reaction often proceeds from the triplet excited state. acs.orgacs.org The quantum yield for the photodissociation of iodoanilines is relatively low in nonpolar solvents but can be influenced by the solvent environment. acs.orgacs.orgresearchgate.net

In some cases, the photodissociation can also proceed via a heterolytic pathway, leading to the formation of a phenyl cation and a halide anion. acs.orgacs.org This pathway is more favorable in polar solvents. acs.orgacs.org The resulting phenyl cation is a highly reactive intermediate that can undergo various subsequent reactions, such as addition to alkenes. nih.gov

The table below summarizes the key reactive sites and expected products for the discussed reactions of this compound.

| Reaction Type | Reactive Site | Expected Product Type |

| Nucleophilic Substitution | C-I bond | 4-Chloro-3-(nucleophile)aniline |

| Sonogashira Coupling | C-I bond | 4-Chloro-3-(alkynyl)aniline |

| Buchwald-Hartwig Amination | C-I bond | N-(4-Chloro-3-aminophenyl)amine |

| Ullmann-Type Amination | C-I bond | N-(4-Chloro-3-aminophenyl)amine |

| Photodissociation | C-I bond | 4-Chloroaniline (B138754) (via radical intermediates) |

Adsorption and Photoreactivity on Semiconductor Surfaces (e.g., Gallium Nitride)

The interaction of this compound with semiconductor surfaces, particularly gallium nitride (GaN), is an area of interest for the development of novel electronic and optoelectronic devices. Research into the adsorption and photoreactivity of similar haloanilines on GaN provides significant insights into the expected behavior of this compound.

Studies on 4-chloroaniline and 4-iodoaniline adsorbed on a GaN(0001) surface have been conducted using techniques such as UV photoemission, electron energy loss spectroscopy (ELS), and X-ray-excited Auger electron and photoemission spectroscopies (XAES and XPS). dtic.mil These studies reveal that haloanilines, much like aniline itself, adsorb onto the GaN surface through the molecular amino (NH₂) group, leaving the phenyl ring intact. dtic.mil The adsorption is a reactive process, with a small dose being sufficient to achieve saturation coverage on a clean surface. dtic.mil

The photoreactivity of these molecules on the GaN surface is largely dependent on the halogen substituent. When adsorbed on GaN, 4-iodoaniline demonstrates significant photochemical activity. dtic.mil Exposure to ultraviolet (UV) radiation induces the dissociation of the carbon-iodine (C–I) bond. This process is believed to occur through the direct excitation of the adsorbate molecule rather than through photoexcited carriers from the GaN substrate. dtic.mil The iodine atom is then transferred to available gallium sites on the surface. dtic.mil In contrast, 4-chloroaniline appears to be relatively inert under similar UV radiation, showing little to no photochemical activity. dtic.mil

Based on these findings, it can be inferred that this compound, when adsorbed on a GaN surface, would also attach via its amino group. Upon UV irradiation, the weaker C–I bond is expected to undergo photodissociation preferentially over the stronger carbon-chlorine (C–Cl) bond. This selective bond cleavage would result in the covalent attachment of iodine to the GaN surface, while the chloro-substituted aniline radical remains. This behavior highlights the potential for selectively functionalizing semiconductor surfaces by choosing appropriate halogen substituents on the adsorbate molecule.

The table below summarizes the key research findings for the adsorption and photoreactivity of related haloanilines on Gallium Nitride surfaces.

| Feature | Observation on GaN(0001) Surface |

| Adsorption Mechanism | Adsorption occurs via the molecular NH₂ group with the phenyl ring remaining intact. dtic.mil |

| Surface Reactivity | High reactivity with the clean surface, requiring a small dose for saturation coverage. dtic.mil |

| Photoreactivity of 4-Iodoaniline | Photochemically active; UV radiation promotes the dissociation of the C–I bond. dtic.mil |

| Photoreactivity of 4-Chloroaniline | Appears to be relatively photochemically inert. dtic.mil |

| Mechanism of C-I Bond Dissociation | Suggested to occur through direct excitation of the adsorbate, not via photoexcited carriers from the substrate. dtic.mil |

Electrophilic Aromatic Substitution Patterns in this compound

The electrophilic aromatic substitution (EAS) pattern of this compound is determined by the cumulative directing effects of its three substituents: the amino (-NH₂), chloro (-Cl), and iodo (-I) groups. The position of an incoming electrophile is guided by the electronic properties (both inductive and resonance effects) of these existing groups.

The amino group is a powerful activating group and a strong ortho-, para-director. This is due to the lone pair of electrons on the nitrogen atom, which can be donated to the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate.

In this compound, the positions on the benzene ring are numbered relative to the amino group at position 1. Therefore, the chloro group is at position 4 (para to -NH₂) and the iodo group is at position 3 (meta to -NH₂).

The directing effects of the substituents are as follows:

Amino (-NH₂) group at C1: Strongly directs incoming electrophiles to positions C2, C4, and C6 (ortho and para). Since C4 is already substituted, it directs towards C2 and C6.

Iodo (-I) group at C3: Directs incoming electrophiles to positions C2, C4, and C6 (ortho and para relative to itself).

Chloro (-Cl) group at C4: Directs incoming electrophiles to positions C3 and C5 (ortho relative to itself) and C1 (para relative to itself).

To predict the final substitution pattern, these effects must be considered together:

Position 2: Strongly activated by the -NH₂ group (ortho) and the -I group (ortho).

Position 5: Activated by the -NH₂ group (para-like influence, though C2 and C6 are more strongly activated) and directed by the -Cl group (ortho).

Position 6: Strongly activated by the -NH₂ group (ortho) and the -I group (para).

The amino group is the most powerful activating and directing group on the ring. msu.edu Its influence will dominate the reaction. Both positions 2 and 6 are strongly activated by the amino group. The iodo group at position 3 further reinforces this activation at positions 2 and 6. The chloro group at position 4 deactivates the ring but directs to position 5 (and 3).

Between positions 2 and 6, position 2 is flanked by the amino and iodo groups, which could introduce some steric hindrance. Position 6 is ortho to the strongly activating amino group and less sterically hindered. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the amino group that are not already substituted, with a preference for the less sterically hindered position. The primary sites for electrophilic aromatic substitution on this compound are predicted to be positions 2 and 6.

Advanced Spectroscopic and Structural Characterization of 4 Chloro 3 Iodoaniline and Its Derivatives

Vibrational Spectroscopy Applications for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful non-destructive method for identifying functional groups and probing the molecular structure of a compound. While specific experimental spectra for 4-Chloro-3-iodoaniline are not widely published, the vibrational modes can be predicted by analyzing the spectra of structurally similar compounds, such as other substituted anilines. researchgate.net

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, characteristic absorption bands are expected for the amine (N-H), chloro (C-Cl), and iodo (C-I) functional groups, as well as for the substituted benzene (B151609) ring.

The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the 3400-3500 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aromatic C=C stretching modes are found in the 1450-1600 cm⁻¹ range. The C-N stretching vibration for aromatic amines is usually found near 1288 cm⁻¹. researchgate.net The C-Cl and C-I stretching vibrations are expected at lower frequencies, typically in the fingerprint region below 800 cm⁻¹. Studies on related haloanilines are crucial for assigning these specific modes. researchgate.netharricksci.com

FT-Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations in this compound are expected to produce strong Raman signals. The C-I and C-Cl bonds, being highly polarizable, should also be Raman active. In studies of similar molecules like 3-chloro-4-methyl aniline (B41778), both IR and Raman spectra are used to perform a complete vibrational analysis. researchgate.net For low-concentration samples or to avoid interference from fluorescence, FT-Raman can be a highly effective analytical tool. americanpharmaceuticalreview.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Type |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3400 - 3500 | FT-IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aromatic C=C Stretch | 1450 - 1610 | FT-IR, Raman |

| N-H Bend (scissoring) | 1590 - 1650 | FT-IR |

| C-N Stretch | 1280 - 1350 | FT-IR, Raman |

| C-Cl Stretch | 600 - 800 | FT-IR, Raman |

| C-I Stretch | 500 - 600 | FT-IR, Raman |

Fourier Transform Infrared (FT-IR) Spectroscopy

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Properties

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower-energy molecular orbitals (like π and n orbitals) to higher-energy anti-bonding orbitals (π). The resulting spectrum typically shows characteristic absorption bands corresponding to π → π and n → π* transitions.

The electronic absorption spectrum of this compound is expected to show strong absorptions arising from the π → π* transitions of the substituted benzene ring. dtic.mil Studies on related Schiff bases derived from haloanilines show maximum absorption peaks around 400 nm. researchgate.net The presence of the lone pair of electrons on the nitrogen atom of the amino group gives rise to a potential n → π* transition, which is typically weaker and may be obscured by the stronger π → π* bands.

The photophysical properties are significantly influenced by the halogen substituents. Research on adsorbed 4-iodoaniline (B139537) has shown that it is photochemically active, with UV radiation promoting the dissociation of the C-I bond. dtic.mil This suggests that this compound may also exhibit photochemical reactivity, a property that is dependent on factors like solvent and excitation wavelength. dtic.milrsc.orgnih.gov

| Electronic Transition | Expected Wavelength Region | Description |

|---|---|---|

| π → π | ~240-290 nm | Strong absorption due to the aromatic system. |

| n → π | >290 nm | Weaker absorption involving the nitrogen lone pair. May be solvent-dependent. |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. Although specific, published spectra for this compound are scarce, the expected chemical shifts and splitting patterns can be reliably predicted based on established substituent effects and data from similar compounds. rsc.orgchemicalbook.comchemicalbook.com

For ¹H NMR, the molecule has three distinct aromatic protons and two amine protons. The aromatic protons would appear as a complex multiplet system due to spin-spin coupling. Based on data for the related isomer 3-chloro-4-iodoaniline (B146847), the aromatic protons are expected in the δ 6.8–7.5 ppm range, while the amine (NH₂) protons typically appear as a broad singlet between δ 4.2–5.0 ppm.

In the ¹³C NMR spectrum, six unique signals are expected for the six carbons of the benzene ring. The carbon atoms directly bonded to the electronegative chlorine, iodine, and nitrogen atoms will show significant shifts. The carbon attached to the amino group (C1) would be shifted downfield, while the carbons bearing the halogen atoms (C3 and C4) would also have characteristic chemical shifts influenced by their respective electronegativity and anisotropy effects.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~6.8 - 7.5 | Multiplets (d, dd) | Aromatic Protons (H-2, H-5, H-6) |

| ¹H | ~4.2 - 5.0 | Broad Singlet | Amine Protons (-NH₂) |

| ¹³C | ~145 - 150 | Singlet | C-NH₂ |

| ¹³C | ~115 - 140 | Singlets | Aromatic C-H, C-Cl |

| ¹³C | ~90 - 100 | Singlet | C-I |

Mass Spectrometry for Purity and Structural Confirmation (e.g., LC-MS, UPLC-MS)

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity. When coupled with a separation technique like liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), it becomes a powerful tool for analyzing complex mixtures and confirming the identity of synthesized compounds. ambeed.comeurl-pesticides.eu

For this compound (C₆H₅ClIN), the calculated molecular weight is 253.47 g/mol . nih.govsynquestlabs.com In mass spectrometry, the molecule is expected to show a molecular ion peak (M⁺) corresponding to this mass. Using soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is often observed. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental formula. For the related isomer 3-chloro-4-iodoaniline, the [M+H]⁺ ion is observed at an m/z of 268.893. A crucial feature in the mass spectrum of this compound would be the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which results in an M+2 peak with about one-third the intensity of the molecular ion peak.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅ClIN | nih.gov |

| Molecular Weight | 253.47 g/mol | nih.govsynquestlabs.com |

| Expected [M+H]⁺ (for C₆H₆ClIN⁺) | ~253.9233 | Calculated |

| Key Isotopic Feature | Presence of M⁺ and M+2 peaks in ~3:1 ratio | Due to ³⁵Cl/³⁷Cl isotopes |

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. rsc.org It provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for this compound itself is not publicly available, extensive data exists for its isomer, 4-chloro-2-iodoaniline (B181669) , which serves as an excellent model for the solid-state structural investigations of such compounds. nih.goviucr.orgnih.gov The study of 4-chloro-2-iodoaniline reveals that it crystallizes in the orthorhombic system with the space group P2₁2₁2₁. nih.goviucr.org

The crystal structure is stabilized by intermolecular interactions. Notably, cooperative N—H···N hydrogen bonds link the molecules into one-dimensional chains. nih.goviucr.org Additionally, a halogen-halogen interaction between chlorine and iodine (Cl···I) is observed, with a distance of 3.7850 Å. nih.gov The packing also features offset π-stacking between the parallel planes of neighboring aromatic rings. nih.goviucr.org These types of non-covalent interactions would also be expected to play a significant role in the crystal packing of this compound.

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₆H₅ClIN | nih.goviucr.org |

| Crystal System | Orthorhombic | nih.goviucr.org |

| Space Group | P 2₁ 2₁ 2₁ | nih.goviucr.org |

| a (Å) | 4.1538 | nih.goviucr.org |

| b (Å) | 11.3685 | nih.goviucr.org |

| c (Å) | 15.8550 | nih.goviucr.org |

| Key Intermolecular Interactions | N—H···N Hydrogen Bonding, Cl···I Halogen Bonding, π-stacking | nih.goviucr.org |

Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonds, Hydrogen Bonds)

The analysis of the crystal structure of the isomeric compound, 4-chloro-2-iodoaniline , provides significant insight into the intermolecular forces that likely govern the crystal packing of this compound. nih.govnih.gov In the solid state of 4-chloro-2-iodoaniline, the arrangement of molecules is primarily dictated by a combination of hydrogen bonding and halogen-halogen interactions. nih.goviucr.org

The amino group is a key participant in forming the supramolecular architecture. One of the amine protons engages in a cooperative intermolecular N—H⋯N hydrogen bond, which links the molecules into one-dimensional chains extending along the crystallographic a-axis. nih.goviucr.org The other amine proton, however, does not participate in any significant hydrogen bonding. iucr.org

In addition to hydrogen bonding, a notable intermolecular halogen-halogen interaction is observed between the chlorine and iodine atoms of adjacent molecules. nih.gov A Cl⋯I contact of 3.7850 (16) Å has been measured, a distance slightly longer than the sum of the van der Waals radii of chlorine and iodine (3.73 Å). nih.gov Such interactions, often referred to as halogen bonds, play a crucial role in the directional organization of molecules within the crystal lattice. wiley.com The C—Cl and C—I bond lengths in 4-chloro-2-iodoaniline are 1.755 (6) Å and 2.101 (5) Å, respectively, which are comparable to those in the corresponding monosubstituted anilines. iucr.orgiucr.org

The crystal packing also features highly offset face-to-face π-stacking between the aromatic rings of neighboring molecules, characterized by a centroid–centroid distance of 4.154 (1) Å. nih.goviucr.org

Below is a summary of the hydrogen bond geometry found in the crystal structure of 4-chloro-2-iodoaniline. nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1—H2···N1 | 0.90 (2) | 2.28 (3) | 3.142 (6) | 161 (5) |

| Data sourced from the crystallographic study of 4-chloro-2-iodoaniline. nih.gov |

Isostructurality Studies in Halogenated Aniline Series

Isostructurality, the phenomenon where different compounds crystallize in the same structure, is a key concept in crystal engineering. ias.ac.in Studies on the 4-substituted aniline series reveal important trends regarding halogen substitution. It has been well-documented that 4-chloroaniline (B138754) and 4-bromoaniline (B143363) are isostructural. ias.ac.in This structural equivalence can be extended to 4-ethynylaniline, demonstrating that the chloro, bromo, and ethynyl (B1212043) groups can play identical roles in directing crystal packing, which is attributed to their similar polarizations. ias.ac.inresearchgate.net

The study of isostructurality in series of halogenated compounds, such as haloanilinium chlorides, further underscores the delicate balance between hydrogen bonds and halogen bonds in determining the final crystal structure. beilstein-journals.org The intermolecular interaction pattern in 4-iodoanilinium chloride, for instance, differs from the isomorphous chloro- and bromo-derivatives due to the presence of a weak I···Cl⁻ halogen bond. beilstein-journals.org

Computational Chemistry and Theoretical Investigations of 4 Chloro 3 Iodoaniline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic makeup of 4-chloro-3-iodoaniline, revealing how the interplay of the chloro, iodo, and amino substituents on the aniline (B41778) ring dictates its chemical behavior.

Ab Initio and Density Functional Theory (DFT) Approaches

Ab initio and Density Functional Theory (DFT) are two of the most prominent computational methods used to study molecules like this compound. Ab initio methods are based on first principles of quantum mechanics, without the use of experimental data. DFT, a computationally more efficient alternative, calculates the electronic structure based on the electron density. researchgate.net

For halogenated anilines, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to model molecular structures, predict vibrational frequencies, and analyze electronic properties. researchgate.net These calculations can determine key geometric parameters and provide insights into the molecule's stability. researchgate.net For instance, theoretical studies on similar halogenated anilines have shown that the presence and position of halogen substituents significantly influence the molecule's structural and electronic characteristics by altering the charge distribution within the aromatic ring. researchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.comschrodinger.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. irjweb.comnih.gov For this compound, DFT calculations can predict the energies of these frontier orbitals. This analysis helps to identify the potential sites for electrophilic and nucleophilic attack. The HOMO is often localized on the amino group and the aromatic ring, while the LUMO may have significant contributions from the halogen atoms and the aromatic framework, indicating pathways for charge-transfer interactions.

Table 1: Frontier Molecular Orbital (FMO) Data

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap often correlates with higher chemical reactivity and lower kinetic stability. irjweb.com |

Natural Bond Orbital (NBO) Analysis and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This method is particularly useful for quantifying the effects of hyperconjugation, which are the stabilizing interactions that result from the overlap of a filled (donor) orbital with a vacant (acceptor) orbital.

In the context of substituted anilines, NBO analysis can reveal significant charge transfer interactions. For example, interactions such as n→σ* and n→π* hyperconjugations are indicative of the delocalization of electron density, which can contribute to the molecule's stability and nonlinear optical properties. researchgate.net For molecules with halogen substituents, NBO analysis can quantify the charge transfer from the aromatic system to the halogen atoms, reflecting their relative electronegativities.

Molecular Dynamics Simulations for Adsorption and Reactivity

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique is particularly valuable for investigating the adsorption of molecules onto surfaces and for exploring their reactive behavior in a dynamic environment. frontiersin.org

In the context of this compound, MD simulations could be employed to understand its interaction with various materials, such as catalysts or sorbents. For instance, studies on similar haloanilines have investigated their adsorption on semiconductor surfaces like GaN(0001). dtic.mil These simulations can reveal the preferred orientation of the molecule upon adsorption, identifying which functional groups interact most strongly with the surface. dtic.mil The simulations can also provide insights into the binding energy and the stability of the adsorbed molecule. mdpi.com Furthermore, MD simulations can help to elucidate the initial steps of surface-mediated reactions by modeling the dynamic behavior of the molecule as it approaches and interacts with reactive sites.

Prediction of Spectroscopic Properties through Theoretical Modeling

Theoretical modeling is a powerful tool for predicting and interpreting the spectroscopic properties of molecules, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. By calculating these spectra computationally, researchers can gain a deeper understanding of the molecule's structure and bonding.

For halogenated anilines, DFT calculations have been successfully used to predict vibrational frequencies. researchgate.net These theoretical predictions, when compared with experimental data, can aid in the assignment of specific vibrational modes to the stretching and bending of different bonds within the molecule. researchgate.net Similarly, theoretical models can calculate the electronic transitions that give rise to the UV-Visible absorption spectrum. The calculated wavelengths of maximum absorption (λmax) can be compared with experimental measurements to validate the computational model and to understand how the electronic structure influences the molecule's interaction with light. researchgate.net

Reaction Mechanism Elucidation via Computational Methods

Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energetic barriers associated with different reaction pathways.

For a molecule like this compound, which can participate in various reactions such as substitution and cross-coupling, computational studies can provide invaluable mechanistic insights. For example, DFT calculations can be used to model the transition states for Suzuki-Miyaura coupling reactions, a common transformation for aryl halides. By calculating the activation energies for different steps in the catalytic cycle, such as oxidative addition and reductive elimination, researchers can understand the factors that control the reaction rate and selectivity. scholaris.ca These computational studies can also help to rationalize experimental observations, such as why certain catalysts are more effective than others, and can guide the development of new and improved synthetic methodologies. scholaris.ca

Applications of 4 Chloro 3 Iodoaniline in Advanced Organic Synthesis

Role as a Key Synthetic Building Block for Complex Organic Molecules

4-Chloro-3-iodoaniline is a highly valued building block in organic synthesis due to its trifunctional nature. The presence of amine, chloro, and iodo groups on the benzene (B151609) ring allows for a variety of chemical manipulations, making it a precursor for more intricate molecular structures. The distinct electronic and steric properties imparted by the halogen substituents influence the reactivity, solubility, and biological interaction profiles of the resulting compounds.

The iodo group is particularly susceptible to displacement or participation in cross-coupling reactions, while the chloro group offers a more robust site for later-stage functionalization. The aniline (B41778) moiety can be readily diazotized or acylated, providing further avenues for molecular diversification. This strategic arrangement of reactive sites makes this compound a key intermediate in the synthesis of agrochemicals and pharmaceutical agents, where precise control over molecular architecture is paramount for achieving desired biological activity. uit.no

Precursor in Heterocyclic Compound Synthesis

The structural framework of this compound is ideally suited for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry. Its ability to participate in various cyclization reactions has led to its use in synthesizing a range of important heterocyclic scaffolds.

Synthesis of Indazole Derivatives

Indazoles are a significant class of nitrogen-containing heterocycles found in many biologically active compounds. This compound serves as a direct precursor to substituted indazoles. For instance, it is a key starting material in the synthesis of 4-Chloro-3-iodo-6-indazolecarboxylic acid methyl ester. This transformation can be achieved through a cyclization reaction with reagents like methyl 2-bromoacetate, often facilitated by a palladium catalyst and a base such as potassium carbonate. The resulting halogenated indazole derivative is itself a valuable intermediate for further functionalization in the development of new pharmaceutical agents.

Table 1: Example Synthesis of an Indazole Derivative

| Starting Material | Reagent | Product | Catalyst/Base |

|---|

Synthesis of Dihydroquinoxalin-2-ones

Dihydroquinoxalin-2-ones are bicyclic, benzene-fused ketopiperazines that exhibit notable antiviral and anti-inflammatory activities. uit.no A prominent synthetic route to access these structures involves an Ullmann-type amination followed by cyclization. uit.noorganic-chemistry.org In this strategy, an N-protected o-iodoaniline is coupled with an enantiopure α-amino acid. uit.no While a specific example using this compound is not detailed in the surveyed literature, its structure as an o-iodoaniline derivative makes it a suitable substrate for this type of transformation. Research has shown that iodoanilines with both electron-donating and electron-withdrawing substituents are well-tolerated in this reaction. uit.no The process typically involves coupling the N-Boc protected iodoaniline with an amino acid, followed by acid-mediated deprotection and spontaneous cyclization to yield the dihydroquinoxalin-2-one scaffold. uit.no

Synthesis of Benzothiazoles

Benzothiazoles are another class of heterocyclic compounds with a wide range of applications, including in medicinal chemistry and materials science. mdpi.com The synthesis of benzothiazoles can be achieved from o-iodoaniline precursors. One effective method involves a three-component reaction of an o-iodoaniline, a sulfur source like potassium sulfide (B99878) (K₂S), and dimethyl sulfoxide (B87167) (DMSO), which serves as a carbon source, solvent, and oxidant. organic-chemistry.org This approach provides 2-unsubstituted benzothiazoles with good functional group tolerance. organic-chemistry.org Alternatively, copper-catalyzed reactions of o-iodoanilines with elemental sulfur and other components like arylacetic acids or benzyl (B1604629) chlorides can yield 2-substituted benzothiazoles. nih.gov Given that this compound is an o-iodoaniline, it is a viable substrate for these synthetic strategies to produce the corresponding 6-chlorobenzothiazole derivatives.

Strategies for Introducing Halogenated Aniline Moieties into Target Structures

The incorporation of the this compound moiety into larger, more complex molecules is achieved through several modern synthetic strategies that leverage the reactivity of its functional groups, particularly the carbon-iodine bond.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose.

Suzuki-Miyaura Coupling : This reaction pairs the aryl iodide with a boronic acid or ester. While 3-iodoaniline (B1194756) has been shown to be less reactive than other iodobenzenes, the reaction still proceeds to completion, allowing for the formation of a new carbon-carbon bond at the 3-position. nih.gov This method is effective for creating biaryl structures.

Sonogashira Coupling : This reaction couples the aryl iodide with a terminal alkyne, creating an arylethyne linkage. organic-chemistry.org This method has been demonstrated with 4-iodoaniline (B139537) to produce alkyne-substituted anilines, which can be further elaborated. researchgate.netpearson.com The reaction is catalyzed by palladium and typically a copper(I) co-catalyst. organic-chemistry.org

Direct Arylation : This strategy involves the C-H functionalization of another aromatic or heteroaromatic species with the halogenated aniline. A palladium-catalyzed direct arylation has been successfully performed using 2-chloro-4-iodoaniline (B137281) (an isomer of the title compound) as the coupling partner. acs.org Significantly, the reaction proceeded selectively at the C-I bond without cleaving the more stable C-Cl bond, highlighting the differential reactivity that can be exploited for sequential modifications. acs.org

These coupling reactions provide robust and versatile methods for integrating the this compound unit, enabling the synthesis of a diverse array of complex molecules with tailored properties.

Table 2: Cross-Coupling Strategies for Functionalizing this compound

| Reaction Name | Coupling Partner | Bond Formed | Key Catalyst |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | C(sp²)-C(sp²) | Palladium |

| Sonogashira Coupling | Terminal alkyne | C(sp²)-C(sp) | Palladium/Copper(I) |

Research in Medicinal Chemistry and Biological Activity of 4 Chloro 3 Iodoaniline Derivatives

Investigation of Biological Activity Profiles of Derivatives

Derivatives synthesized from 4-chloro-3-iodoaniline have been investigated for a wide spectrum of pharmacological activities. The unique combination of a chlorine atom and an iodine atom on the phenyl ring often enhances the biological potency of the resulting molecules.

The search for new antimicrobial agents is a critical area of pharmaceutical research. Halogenated compounds, in particular, have demonstrated considerable potential. Derivatives of this compound, especially Schiff bases, have been a focus of such research. researchgate.netscirp.org Schiff bases, characterized by an azomethine group (-CH=N-), are known for their broad range of biological activities, including antibacterial and antifungal effects. researchgate.nettsijournals.com

Research has shown that Schiff bases derived from the condensation of halogenated anilines with various aldehydes exhibit moderate to good antimicrobial activity. tsijournals.com For instance, studies on Schiff bases derived from 4-iodoaniline (B139537) and 4-chloroaniline (B138754) have shown activity against various bacterial and fungal strains. researchgate.nettsijournals.com The presence of the halogen atoms is often correlated with increased antimicrobial efficacy. tsijournals.com One study on various halogenated anilines demonstrated that compounds with both chlorine and iodine substitutions displayed enhanced antibacterial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) for similar compounds recorded as low as 50 µg/mL. Another study on 4-arylamino-3-nitrocoumarins, where one derivative was synthesized using 4-iodoaniline, also reported on their antimicrobial properties. internationalscholarsjournals.com

| Derivative Type | Target Organism(s) | Observed Activity | Reference(s) |

| Schiff Base of 4-iodoaniline | Bacillus Subtilis, E. coli, Salmona paratyphi | Active against tested bacterial strains. | tsijournals.com |

| Schiff Base of 4-iodoaniline | Candida albicans, Aspergillus niger | Active against tested fungal strains. | tsijournals.com |

| Halogenated Anilines | Gram-positive bacteria | Enhanced antibacterial activity noted. | |

| Indazole Derivatives | Various pathogens | Investigated for antimicrobial properties. |

The development of novel anticancer agents is a cornerstone of medicinal chemistry. This compound has served as a precursor for several classes of compounds evaluated for their cytotoxic effects against various cancer cell lines. smolecule.com These derivatives include indazoles, quinolines, and anilinofuroquinolines. sioc-journal.cnnih.gov

Indazole derivatives synthesized using this compound are of significant interest for their potential anticancer properties. Studies on structurally similar indazole compounds have demonstrated potent antiproliferative effects, with one derivative showing an IC50 value of 0.64 μM against multiple myeloma cell lines.

Quinoline-based derivatives have also shown promise. arabjchem.org Furoquinoline derivatives, for example, have been evaluated against the National Cancer Institute's 60 cancer cell line panel. nih.gov The linear 4-anilinofuro[2,3-b]quinoline derivative, 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone (5a), was found to be highly cytotoxic with a mean GI50 value of 0.025 µM. nih.gov Another study focusing on quinoline-indole derivatives identified 2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline (9b) as a potent inhibitor of MGC-803, HCT-116, and Kyse450 cancer cells, with IC50 values of 0.58, 0.68, and 0.59 µmol•L⁻¹, respectively. sioc-journal.cn The mechanism for this compound was found to involve the induction of intrinsic apoptosis and cell cycle arrest at the G2/M phase. sioc-journal.cn Furthermore, 4-anilinoquinolinylchalcone derivatives have been synthesized and evaluated, with one compound, (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a), showing selective activity against MDA-MB-231 breast cancer cells with an IC50 value of 0.11 μM. nih.gov

| Derivative Class | Cell Line(s) | IC50 / GI50 Value | Mechanism of Action | Reference(s) |

| Indazole Derivative (similar structure) | Multiple Myeloma | 0.64 µM | Antiproliferative | |

| 4-Anilinofuro[2,3-b]quinoline (5a) | NCI-60 Panel (mean) | GI50: 0.025 µM | Cytotoxic | nih.gov |

| Quinoline-Indole (9b) | MGC-803 (Gastric) | 0.58 µM | G2/M cell cycle arrest, Apoptosis | sioc-journal.cn |

| Quinoline-Indole (9b) | HCT-116 (Colon) | 0.68 µM | G2/M cell cycle arrest, Apoptosis | sioc-journal.cn |

| 4-Anilinoquinolinylchalcone (4a) | MDA-MB-231 (Breast) | 0.11 µM | ATP depletion, ROS-dependent apoptosis | nih.gov |

| Indole (B1671886) Derivative (16) | A549 (Lung), PC3 (Prostate) | IC50: 1.026 μM (EGFR) | EGFR/SRC Kinase Inhibition | nih.gov |

Research into derivatives of halogenated anilines has also extended to antiviral and anti-inflammatory applications. grafiati.comresearchgate.net While direct studies on this compound derivatives are emerging, related structures show significant potential. Schiff bases, as a class, are recognized for possessing potential antiviral and anti-inflammatory properties. researchgate.net

Studies on indole derivatives, which can be synthesized from aniline (B41778) precursors, have revealed a wide range of biological activities, including anti-inflammatory and antiviral effects. rsc.org For example, salicylamide (B354443) derivatives have been investigated as potent inhibitors of the Hepatitis B Virus (HBV). nih.gov In one study, a derivative synthesized from 3-bromo-4-iodoaniline (B1342403) was evaluated, and a related compound with a 3'-Chloro substitution demonstrated a 93% inhibition rate of HBV replication. nih.gov Additionally, quinoline-1,2,3-triazole-anilines have been synthesized and assessed as potential anti-HIV agents, with one such compound being a derivative of 4-iodoaniline. mdpi.com In the anti-inflammatory domain, derivatives of a similar compound, 3-chloro-5-iodoaniline, have shown activity, with one recording an IC₅₀ value of 12 μM for TNF-α inhibition in RAW264.7 cells.

Anticancer Properties and Underlying Mechanisms of Action

Molecular Interactions and Target Binding Studies

Understanding the molecular interactions between a compound and its biological target is fundamental to medicinal chemistry. For derivatives of this compound, research has focused on how these molecules modulate the function of specific enzymes and receptors and interact with macromolecules like DNA.

The halogen substituents on the aniline ring play a crucial role in the binding affinity and selectivity of its derivatives towards biological targets. These interactions can lead to the inhibition or modulation of enzyme and receptor activity.

Derivatives of this compound have been investigated as inhibitors of the hedgehog signaling pathway, a crucial pathway in cellular proliferation. google.com In one study, N-(4-chloro-3-iodophenyl)-3,5-dimethylisoxazole-4-carboxamide was synthesized from this compound and evaluated in this context. google.com

Research on related halogenated anilines has provided further insight. For example, derivatives of 3-chloro-4-iodoaniline (B146847) have led to the development of novel antagonists for the P2X3 receptor, which is implicated in pain signaling pathways. Benzimidazole-4,7-dione derivatives have also been explored as P2X3 receptor antagonists, with compounds synthesized from 4-chloro-2-iodoaniline (B181669) showing activity. mdpi.com In another area, iodinated tetrahydroquinolines were synthesized and evaluated for their binding to the G protein-coupled estrogen receptor (GPR30). nih.gov These compounds showed high affinity, with IC50 values in the nanomolar range, demonstrating the potential of iodo-substituted aniline derivatives in receptor modulation. nih.gov Furthermore, indole derivatives have been developed as potent dual inhibitors of EGFR and SRC kinases, with some compounds showing IC50 values in the low micromolar and nanomolar ranges, respectively. nih.gov

| Derivative Class | Target | Activity | IC50 Value | Reference(s) |

| Iodinated Tetrahydroquinoline (6) | GPR30 Receptor | Binding Affinity | 1.7 nM | nih.gov |

| Iodinated Tetrahydroquinoline (8) | GPR30 Receptor | Binding Affinity | 8.4 nM | nih.gov |

| Indole Derivative (16) | EGFR Kinase | Inhibition | 1.026 µM | nih.gov |

| Indole Derivative (16) | SRC Kinase | Inhibition | 0.002 µM | nih.gov |

| 3-Chloro-5-iodoaniline Derivative | TNF-α | Inhibition | 12 µM |

The interaction of small molecules with macromolecules such as DNA and proteins is a key mechanism for many therapeutic agents. While extensive research on the direct DNA binding of this compound derivatives is not widely published, some related compounds have been shown to interact with DNA. For instance, certain Schiff bases have been identified as potential DNA binders. nih.gov The anticancer mechanisms of some quinoline (B57606) derivatives, such as the inhibition of topoisomerase enzymes, inherently involve interaction with DNA-protein complexes. arabjchem.org The ability of some anilinofuroquinoline derivatives to exert potent cytotoxicity suggests interactions with critical cellular proteins and pathways that regulate cell proliferation and survival. nih.gov Further research is needed to specifically elucidate the DNA and protein interaction profiles of derivatives stemming directly from this compound.

Enzyme and Receptor Modulation Mechanisms

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing drug candidates. These studies investigate how the chemical structure of a molecule, such as this compound, correlates with its biological activity. For analogues of this compound, SAR studies focus on how modifications to the aniline scaffold—specifically variations in the halogen substituents and their positions—influence interactions with biological targets and, consequently, their therapeutic potential. The unique electronic properties and lipophilicity conferred by the chlorine and iodine atoms make this scaffold a valuable starting point for developing new therapeutic agents.

Research into derivatives of halogenated anilines has revealed their potential across various therapeutic areas, including as kinase inhibitors, receptor antagonists, and antiproliferative agents. The specific arrangement of a chloro group at the 4-position and an iodo group at the 3-position creates a distinct electronic and steric profile that can be systematically modified to probe and enhance biological activity.

SAR in P2X3 Receptor Antagonists

The P2X3 receptor, an ATP-gated ion channel found predominantly on sensory neurons, is a key target for treating chronic pain. mdpi.com SAR studies on a series of benzimidazole-4,7-dione derivatives have provided insights into the role of substituted anilines in modulating P2X3 receptor antagonism. Although these studies did not use this compound directly, they explored closely related halogenated anilines, allowing for inferences about the SAR of this substitution pattern.

In one study, various halogenated anilines were incorporated into a benzimidazole-4,7-dione scaffold to evaluate their antagonistic activity on the P2X3 receptor. mdpi.com The nature and position of the halogen atoms on the aniline ring were found to be critical for potency. For instance, modifying a 3,4-difluoroaniline (B56902) moiety to a 4-chloroaniline (Compound 10b ) resulted in a 4-5 fold decrease in antagonistic activity. mdpi.com This highlights the sensitivity of the receptor binding pocket to the specific halogen and its position.

Further exploration within a 2-(trifluoromethyl)-1H-benzo[d]imidazole-4,7-dione series provided more detailed SAR data. The data shows how different halogen substitutions on the aniline ring impact the half-maximal inhibitory concentration (IC₅₀) against the P2X3 receptor.

| Compound | Aniline Moiety | P2X3R IC₅₀ (nM) |

|---|---|---|

| Hit Compound | 3,4-Difluoroaniline | 1030 |

| 11c | 4-Chloroaniline | >3000 |

| 11h | 4-Chloro-3-fluoroaniline | 1100 |

| 11g | 4-Chloro-2-fluoroaniline | 1440 |

| 11f | 3-Chloro-4-fluoroaniline (B193440) | 599 |

| 11i | 3-Bromo-4-fluoroaniline | 674 |

The results indicate that a 3-chloro or 3-bromo substituent combined with a 4-fluoro group (Compounds 11f and 11i ) conferred greater potency than a 4-chloro substituent alone or in combination with a 2-fluoro or 3-fluoro group. This suggests that the size and electronic properties of the substituent at the 3-position of the aniline ring play a crucial role in the interaction with the P2X3 receptor.

SAR in Kinase Inhibitors

Anilino-quinazoline derivatives are a well-established class of kinase inhibitors used in oncology. bohrium.com SAR studies on this scaffold have demonstrated the importance of the substitution pattern on the aniline ring for both potency and selectivity. In the development of Aurora kinase inhibitors, an anilino-quinazoline was identified as a starting point. bohrium.com Optimization efforts revealed that large para-substituents on the aniline ring were beneficial for specificity. While this study did not specifically test a this compound group, it explored various halogen substitutions, finding that they influenced potency, solubility, and protein binding. bohrium.com

Similarly, in the discovery of mGlu₅ non-competitive antagonists based on a 6-substituted-4-anilinoquinazoline scaffold, the substitution on the aniline ring was critical. An initial hit contained a 3-chloroaniline (B41212) moiety. The study found that substitution at the 3-position of the aniline generally improved potency compared to the unsubstituted aniline. nih.gov

| Compound | Aniline R-Group | mGlu₅ IC₅₀ (nM) |

|---|---|---|

| 1 | 3-Cl | 184 ± 24 |

| 2 | H | 1130 ± 200 |

| 3 | 3-F | 416 ± 28 |

| 4 | 3-Br | 172 ± 16 |

| 5 | 3-CH₃ | 206 ± 12 |

| 6 | 3-CF₃ | 1400 ± 200 |

The data shows that 3-chloro and 3-bromo substitutions resulted in the highest potency, suggesting that an electron-withdrawing halogen at this position is favorable for activity. A bulkier trifluoromethyl group at the same position was detrimental to potency. nih.gov This underscores the delicate balance of steric and electronic factors required for optimal interaction with the target kinase.

SAR in Antiproliferative Agents

Halogenated anilines have also been incorporated into sulfonamide structures to create potent antiproliferative agents that act as tubulin polymerization inhibitors. A study on 1,3-oxazole sulfonamides found that derivatives of halogenated anilines showed excellent, broad-spectrum growth inhibitory properties against various cancer cell lines. nist.gov

The SAR data revealed that compounds possessing a halogen on the aniline ring were significantly more active. One of the most active compounds in the initial screen featured a 4-chloro and 3-trifluoromethyl substituted aniline, a pattern electronically similar to this compound. nist.gov

| Compound | Aniline Substituents | Average GI₅₀ (μM) |

|---|---|---|

| 14 | 4-Cl | 0.893 |

| 16 | 4-Cl, 3-CF₃ | 0.655 |

| 18 | 4-Br | 1.18 |

The superior activity of the 4-chloro, 3-trifluoromethyl substituted compound (16 ) over the singly substituted 4-chloro (14 ) and 4-bromo (18 ) analogues suggests that multiple substitutions, particularly with a combination of different electronic properties, can enhance antiproliferative effects. nist.gov The electron-withdrawing nature of both the chloro and trifluoromethyl groups likely contributes to the compound's potent activity. This provides a strong rationale for exploring analogues like this compound in the design of new anticancer agents.

Exploration of 4 Chloro 3 Iodoaniline in Materials Science Research

Preparation of Functionalized Graphene Oxide Derivatives

Graphene oxide (GO), with its abundance of oxygen-containing functional groups, serves as an excellent platform for chemical modification to tailor its properties for specific applications. The functionalization of GO with organic molecules can enhance its dispersibility, thermal stability, and electronic properties. Aniline (B41778) derivatives are particularly effective for this purpose.